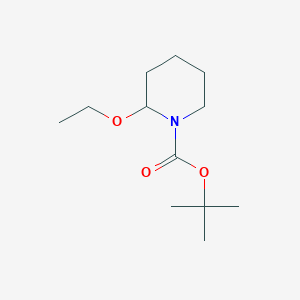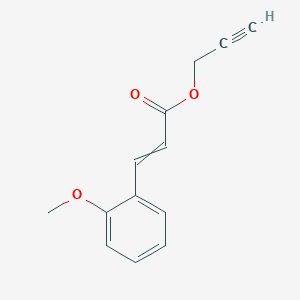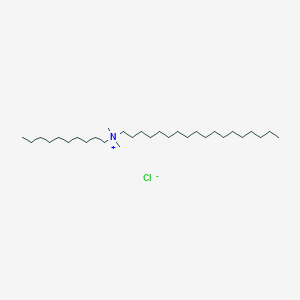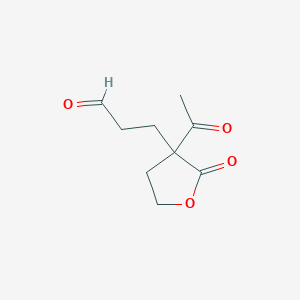
2,3,4,9-Tetrahydro-1H-fluoren-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,9-Tetrahydro-1H-fluoren-1-OL is an organic compound with the molecular formula C13H14O It is a derivative of fluorene, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the fluorene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1H-fluoren-1-OL typically involves the reduction of 2,3,4,9-Tetrahydro-1H-fluoren-1-one. One common method is the catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative methods such as the use of metal hydrides (e.g., sodium borohydride) for the reduction of the ketone may also be employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,9-Tetrahydro-1H-fluoren-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2,3,4,9-Tetrahydro-1H-fluoren-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) in methanol.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,3,4,9-Tetrahydro-1H-fluoren-1-one.
Reduction: Fully saturated fluorene derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,4,9-Tetrahydro-1H-fluoren-1-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,9-Tetrahydro-1H-fluoren-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s lipophilicity allows it to penetrate cell membranes, potentially affecting intracellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorenol: An alcohol derivative of fluorene with the hydroxyl group at a different position.
2,3,4,9-Tetrahydro-1H-fluoren-1-one: The ketone counterpart of 2,3,4,9-Tetrahydro-1H-fluoren-1-OL.
1,2,3,4-Tetrahydrofluorene: A fully saturated derivative of fluorene.
Uniqueness
This compound is unique due to its specific hydroxyl group position, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
112170-77-1 |
|---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2,3,4,9-tetrahydro-1H-fluoren-1-ol |
InChI |
InChI=1S/C13H14O/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-2,4-5,13-14H,3,6-8H2 |
InChI-Schlüssel |
KFFNXFXSQNNZGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


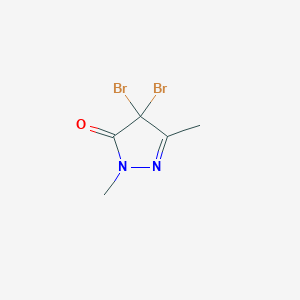
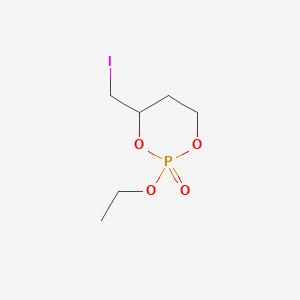
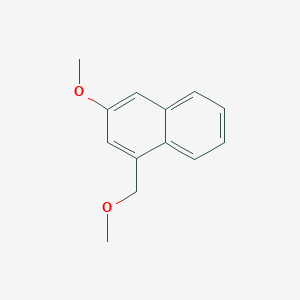
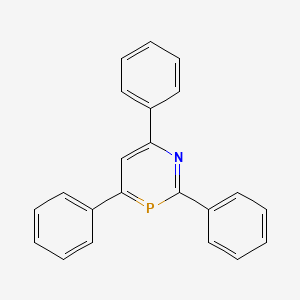
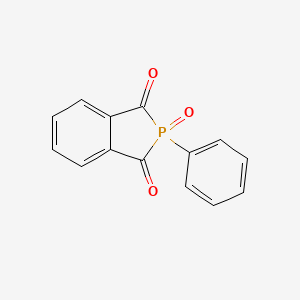
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)

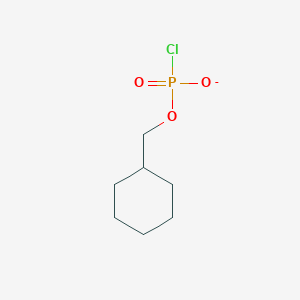
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)
